molecular formula C19H17NO2 B14688039 2-Propen-1-one, 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)- CAS No. 27664-11-5

2-Propen-1-one, 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-

Cat. No.: B14688039
CAS No.: 27664-11-5
M. Wt: 291.3 g/mol
InChI Key: SFBMORDUSNFOIP-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)- is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 1-methyl-1H-indole-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group or the indole ring, leading to the formation of various oxidized products.

    Reduction: Reduction of the carbonyl group in the chalcone structure can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, chalcones and their derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar biological activities.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, chalcones are known to interact with enzymes and receptors in biological systems. They can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.

Molecular Targets and Pathways

Potential molecular targets include enzymes involved in oxidative stress, inflammatory pathways, and cell proliferation. The compound might also interact with signaling pathways related to apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 1-(4-hydroxyphenyl)-3-(1-methyl-1H-indol-3-yl)-
  • 2-Propen-1-one, 1-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)-
  • 2-Propen-1-one, 1-(4-nitrophenyl)-3-(1-methyl-1H-indol-3-yl)-

Uniqueness

The uniqueness of 2-Propen-1-one, 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)- lies in its specific substituents, which can influence its reactivity and biological activity. The methoxy group, for example, can enhance its electron-donating properties, potentially affecting its interaction with biological targets.

Properties

CAS No.

27664-11-5

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(1-methylindol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C19H17NO2/c1-20-13-15(17-5-3-4-6-18(17)20)9-12-19(21)14-7-10-16(22-2)11-8-14/h3-13H,1-2H3

InChI Key

SFBMORDUSNFOIP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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